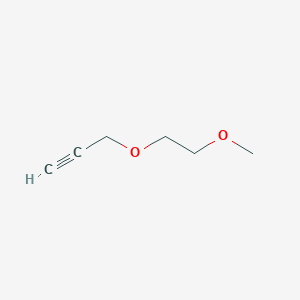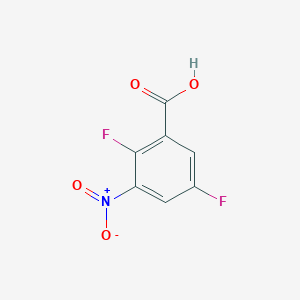
Copper (II) isopropoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2. It is a deep green or brown crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and esters. This compound is sensitive to moisture and hydrolyzes in water. It is commonly used as a catalyst and a reagent in organic synthesis.
Preparation Methods
Copper (II) isopropoxide can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions: : One common method involves the reaction of copper powder with isopropanol in the presence of a dry inert atmosphere to avoid moisture and oxygen interference. The reaction typically proceeds as follows: [ \text{Cu} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Cu(C}_3\text{H}_7\text{O)}_2 + \text{H}_2 ] Another method involves the reaction of copper chloride with isopropanol in the presence of a base such as sodium isopropoxide.
-
Industrial Production Methods: : Industrially, this compound can be produced by reacting copper (II) nitrate with isopropanol under reflux conditions. The reaction is typically carried out in a controlled environment to ensure high purity and yield.
Chemical Reactions Analysis
Copper (II) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper (II) oxide and isopropanol. This reaction is often used in the preparation of copper oxide nanoparticles.
Reduction: It can be reduced by hydrogen to form copper metal and isopropanol.
Substitution: It can react with other alcohols to form different copper alkoxides. For example, reacting with methanol can produce copper (II) methoxide.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxygen or air for oxidation, and various alcohols for substitution reactions. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include copper (II) oxide, copper metal, and various copper alkoxides.
Scientific Research Applications
Copper (II) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters, aldehydes, alcohols, and alkynes. It is also used in the preparation of high-temperature superconducting materials and nanomaterials.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Research is ongoing into its potential use in the development of anticancer drugs and other therapeutic agents.
Industry: It is used in the production of coatings, pigments, and as a precursor for the synthesis of other copper compounds.
Mechanism of Action
The mechanism by which copper (II) isopropoxide exerts its effects involves several pathways:
Catalytic Activity: As a catalyst, it facilitates various organic reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction.
Molecular Targets and Pathways: In biological systems, it can interact with cellular components such as proteins and DNA, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is being explored for its potential use in cancer therapy.
Comparison with Similar Compounds
Copper (II) isopropoxide can be compared with other copper alkoxides such as copper (II) methoxide and copper (II) ethoxide:
Copper (II) Methoxide: Similar to this compound but with methanol as the alcohol component. It is less commonly used due to its higher reactivity and lower stability.
Copper (II) Ethoxide: Similar to this compound but with ethanol as the alcohol component. It has similar applications but may be preferred in reactions where ethanol is a better solvent or reactant.
Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Properties
CAS No. |
23578-23-6 |
|---|---|
Molecular Formula |
C6H16CuO2 |
Molecular Weight |
183.74 g/mol |
IUPAC Name |
copper;propan-2-ol |
InChI |
InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3; |
InChI Key |
RRLJMAURTGJXMR-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].[Cu+2] |
Canonical SMILES |
CC(C)O.CC(C)O.[Cu] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)


![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.027,38.040,44.016,46.037,45]octatetraconta-1(42),2,4,6,8,10,12(46),13,15,19,21,23(43),24,26(44),27,29,31,33(45),34,36,40,47-docosaene-18,39-dione](/img/structure/B1602082.png)
![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)





![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)



